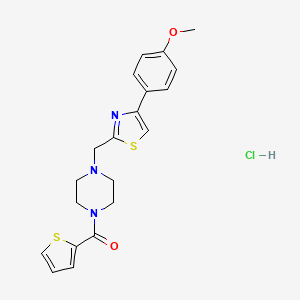

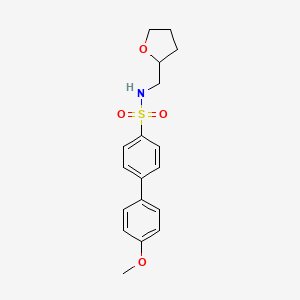

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

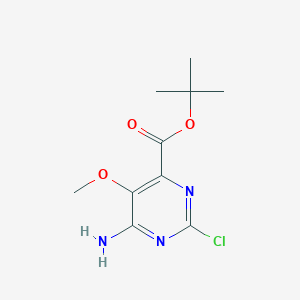

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a selective and potent inhibitor of the histone H3 lysine 27 (H3K27) demethylase JMJD3. JMJD3 is a member of the Jumonji domain-containing (JmjC) family of histone demethylases that specifically demethylates tri- and di-methylated lysine 27 on histone H3 (H3K27me3/2). GSK137647A has been shown to inhibit JMJD3 activity in vitro and in vivo, leading to increased H3K27me3 levels and altered gene expression patterns.

Aplicaciones Científicas De Investigación

Discovery and Clinical Development

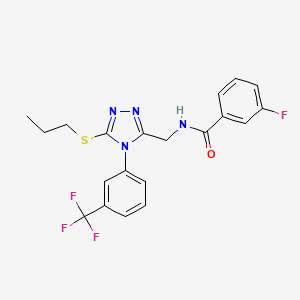

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a derivative closely related to N-(4-fluorophenyl)-3-(pyridin-2-yloxy)benzamide, was identified as a potent and selective inhibitor of the Met kinase superfamily. It demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its impressive in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Histone Deacetylase Inhibition

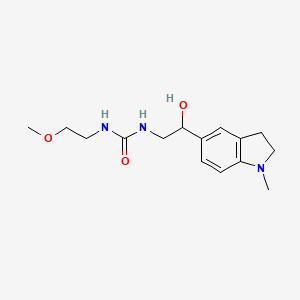

Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), represents a class of isotype-selective small molecule histone deacetylase (HDAC) inhibitors. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. It has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Serotonin Receptor Imaging

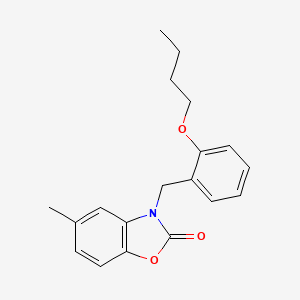

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was used in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This application highlights its potential for in vivo diagnostic imaging in neurodegenerative diseases (Kepe et al., 2006).

Photophysical Properties

Research into the photophysical properties of related benzamide compounds, such as those involving difluoroboronated complexes of benzamides, reveals potential applications in biological and organic material fields due to their novel blue fluorophore characteristics. These studies contribute to the development of new luminescent materials for various applications (Yamaji et al., 2017).

Novel Synthesis Methods

Innovations in synthetic chemistry have led to improved methods for producing benzamide derivatives, offering streamlined processes that enhance yield and control over the final product's properties. These advancements facilitate the exploration of new therapeutic and material applications for benzamide compounds (Dian, 2010).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-14-7-9-15(10-8-14)21-18(22)13-4-3-5-16(12-13)23-17-6-1-2-11-20-17/h1-12H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDNUMRIPVTPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(pyridin-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)